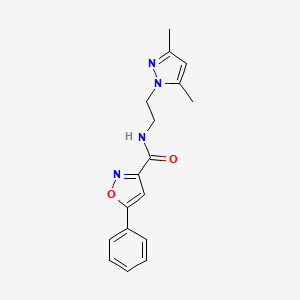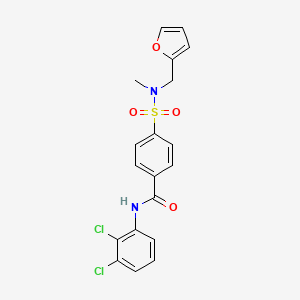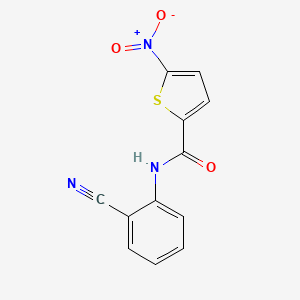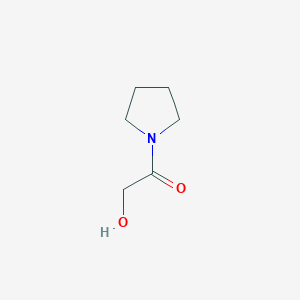![molecular formula C11H18ClNO B2555991 1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride CAS No. 1384429-76-8](/img/structure/B2555991.png)
1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride” is a chemical compound with the CAS number 1384429-76-8 . It has a molecular weight of 215.72 and a molecular formula of C11H18ClNO .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methyl group and an oxyaminobutane group . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized.Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.72 and a molecular formula of C11H18ClNO . Other physical and chemical properties such as boiling point and storage conditions are not specified .Wissenschaftliche Forschungsanwendungen
Environmental Degradation of Pharmaceuticals
Research on advanced oxidation processes (AOPs) for degrading pharmaceutical compounds in water, such as acetaminophen, highlights the environmental relevance of studying complex organic molecules. These studies explore degradation pathways, by-products, and biotoxicity, contributing to environmental safety and pollution management strategies (Qutob et al., 2022).
Pharmacology and Toxicology
Understanding the metabolism, toxicity, and safety assessment of various compounds, including flavoring substances and pharmaceuticals, is crucial. For instance, the metabolism and toxicity of isobutene (2-methylpropene) have been studied to assess its effects on health, demonstrating the importance of metabolic fate in determining a compound's safety (Cornet & Rogiers, 1997). Similarly, the safety assessment of allylalkoxybenzene derivatives used as flavoring substances, such as methyl eugenol and estragole, involves detailed analysis of their metabolic pathways and potential risks (Smith et al., 2002).
Bioactive Compounds and Health
The study of bioactive compounds, such as phlorotannins from brown seaweed, offers insights into their potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties. This research underscores the significance of natural products in developing dietary supplements and therapeutic agents (Shrestha et al., 2021).
Analytical Chemistry
Developing analytical methods for determining the composition of marine samples, including sugars, is essential for understanding biogeochemical cycles and the role of organic matter in marine ecosystems. These methods facilitate the study of complex mixtures and contribute to environmental chemistry (Panagiotopoulos & Sempéré, 2005).
Cancer Therapy
Investigating compounds like FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) for cancer therapy highlights the potential of chemical compounds in medical applications. FTY720 has shown efficacy in preclinical cancer models, illustrating the therapeutic possibilities of synthetic and natural compounds (Zhang et al., 2013).
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-10(8-12)13-11-6-4-5-9(2)7-11;/h4-7,10H,3,8,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCKWSHVOPZZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OC1=CC=CC(=C1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2555908.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2555910.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2555911.png)
![4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B2555912.png)
![O-[2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B2555913.png)
![Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B2555914.png)





![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2555920.png)
![N-(2,6-Difluorophenyl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2555922.png)
